molecular formula C13H11N3O2S B2628120 1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole CAS No. 81262-52-4

1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B2628120
CAS No.: 81262-52-4
M. Wt: 273.31
InChI Key: UEYQAGLEXLTIJS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming follows IUPAC rules for polycyclic heteroaromatic systems. The parent structure is 1H-1,2,3-benzotriazole, a bicyclic system comprising a benzene ring fused to a triazole moiety. Substituents are prioritized based on sulfonyl groups as principal functional groups. The benzenesulfonyl group (-SO₂C₆H₅) occupies the 1-position, while the methyl group (-CH₃) is located at the 5-position of the benzotriazole system.

Systematic identifiers :

Property Value
IUPAC Name 1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
CAS Registry Number 81262-52-4
Molecular Formula C₁₃H₁₁N₃O₂S
Molecular Weight 273.315 g/mol

The molecular formula confirms the presence of 13 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The benzenesulfonyl group introduces sulfonyl functionality (-SO₂-), which significantly influences electronic properties compared to simpler benzotriazole derivatives.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar benzotriazole core with the benzenesulfonyl group oriented perpendicularly to the fused ring system. Density functional theory (DFT) calculations predict a dihedral angle of approximately 85–90° between the benzotriazole plane and the attached benzene ring of the sulfonyl group, minimizing steric hindrance between the methyl group at position 5 and the sulfonyl substituent.

Key bond lengths include:

  • N1–S bond: 1.65 Å (sulfonamide linkage)
  • C5–C(methyl) bond: 1.49 Å
  • S=O bonds: 1.43 Å (double-bond character)

Conformational flexibility is restricted by the sulfonamide linkage, which exhibits partial double-bond character due to resonance stabilization between sulfur and nitrogen. This rigidity contrasts with non-sulfonylated benzotriazoles, where rotation about the N–R bond is more facile.

Crystallographic Data and Solid-State Arrangement

Experimental X-ray diffraction data for this specific compound remains unavailable in published literature. However, analogous sulfonylated benzotriazoles typically crystallize in monoclinic systems with space group P2₁/c. Predicted unit cell parameters based on molecular dimensions:

Parameter Predicted Value
a-axis 12.4 Å
b-axis 7.8 Å
c-axis 15.2 Å
β-angle 105.3°
Z-value 4

In the solid state, molecules likely form layered structures stabilized by π-π stacking between benzotriazole cores (interplanar distance ≈ 3.5 Å) and weak C–H···O hydrogen bonds involving sulfonyl oxygen atoms.

Comparative Analysis with Benzotriazole Derivatives

Table 1: Structural comparison with related compounds

Property 1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole 5-Methyl-1H-benzotriazole Benzotriazole
Molecular Weight 273.315 g/mol 133.15 g/mol 119.12 g/mol
Key Functional Groups Sulfonyl, methyl Methyl None
Solubility (Water) Insoluble Slightly soluble Soluble
Melting Point Not reported 83°C 98°C

The sulfonyl group reduces aqueous solubility by three orders of magnitude compared to 5-methylbenzotriazole due to increased hydrophobicity and molecular surface area. Electronic effects are pronounced: the sulfonyl group withdraws electron density from the triazole ring (Hammett σₚ value ≈ 0.93), decreasing basicity at N1 compared to nonsulfonylated derivatives. This electronic modulation enhances stability toward electrophilic substitution reactions but increases susceptibility to nucleophilic displacement at the sulfur center.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-10-7-8-13-12(9-10)14-15-16(13)19(17,18)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYQAGLEXLTIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves the reaction of 5-methyl-1H-1,2,3-benzotriazole with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The benzotriazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfinyl compounds, and various substituted benzotriazoles.

Scientific Research Applications

Pharmaceutical Applications

1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has shown promise in the development of pharmaceutical agents due to its biological activity.

  • Antimicrobial Activity : Studies have indicated that derivatives of benzotriazole possess significant antibacterial and antifungal properties. For instance, compounds derived from this class have been tested against various strains of bacteria and fungi, demonstrating effectiveness comparable to standard antibacterial agents .
  • Antiparasitic Properties : Research has highlighted the potential of benzotriazole derivatives as antiparasitic agents. Notably, N-benzenesulfonyl derivatives have shown effectiveness against Trypanosoma cruzi, with in vitro studies indicating a dose-dependent inhibitory effect on the parasite's growth .

Environmental Applications

The compound's ability to interact with various environmental matrices makes it useful in environmental science.

  • Nitrification Inhibition : 1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has been investigated as a nitrification inhibitor in agricultural soils. This application is crucial for enhancing the efficiency of urea fertilizers while minimizing nitrogen loss through leaching .
  • Analytical Chemistry : The compound has been employed in analytical methods for detecting pollutants in wastewater. For example, it has been used in gas chromatography-mass spectrometry (GC-MS) to determine the presence of benzothiazoles and benzotriazoles in environmental samples .

Materials Science

The unique properties of 1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole make it suitable for various applications in materials science.

  • Corrosion Inhibition : Benzotriazole derivatives are known for their effectiveness as corrosion inhibitors for metals. They form protective films on metal surfaces, thereby preventing corrosion in harsh environments .
  • UV Stabilizers : The compound can serve as a UV stabilizer in polymers and coatings. Its ability to absorb UV radiation helps protect materials from photodegradation .

Case Studies

StudyApplicationFindings
Jamkhandi et al. (2014)Antimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Becerra et al. (2020)Antiparasitic ActivityShowed that N-benzenesulfonylbenzotriazole effectively inhibited Trypanosoma cruzi growth .
Thermo Scientific (2024)Nitrification InhibitionIdentified as a potential nitrification inhibitor for urea fertilizers, enhancing nitrogen retention in soils .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the benzotriazole ring can interact with aromatic residues, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The benzotriazole scaffold allows for versatile functionalization. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties Applications References
1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole 1-Benzenesulfonyl, 5-methyl Hypothesized enhanced stability due to electron-withdrawing sulfonyl group Potential corrosion inhibitor, drug candidate N/A
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) 3-(Nitroimidazole propyl) Melting point: 167–169°C; synthesized in 79.5% yield via nucleophilic substitution Antimicrobial/antiparasitic agents
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide 4-Methoxyphenyl, 5-methyl, carbohydrazide Antitubercular activity against H37RV strain (MIC: 12.5–25 µg/mL) Antimycobacterial therapeutics
1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA) 4-Bromophenyl, 5-phenyl Binds human serum albumin (HSA); antimicrobial activity against S. aureus Drug delivery, antibacterial agents
4-Methyl-1H-1,2,3-benzotriazole (Tolytriazole) 4-Methyl Corrosion inhibition efficiency >90% in copper alloys Industrial corrosion inhibitor

Crystallographic and Stability Insights

  • Planarity and Packing : Fluorophenyl- and chlorophenyl-substituted triazoles (e.g., compounds 4 and 5) exhibit isostructural triclinic packing with planar molecular conformations, critical for solid-state stability .
  • Thermal Stability : Higher melting points (e.g., 167–169°C for 3a) correlate with nitro and sulfonyl groups enhancing intermolecular interactions .

Biological Activity

1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H10N3O2S
  • Molecular Weight : 226.27 g/mol
  • CAS Number : 29385-43-1

Benzotriazole derivatives exhibit various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Several studies have demonstrated that benzotriazole derivatives possess significant antibacterial properties. For instance, compounds similar to 1-(benzenesulfonyl)-5-methyl-1H-benzotriazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiparasitic Effects : Research indicates that certain benzotriazole derivatives can inhibit the growth of protozoan parasites. Specifically, studies on N-benzenesulfonylbenzotriazole have shown it to exert dose-dependent inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease. At concentrations of 50 µg/mL, the compound induced a significant reduction in parasite viability .
  • Anti-inflammatory Properties : Benzotriazoles are implicated in modulating inflammatory responses. The expression of genes related to inflammation and detoxification pathways is altered upon exposure to these compounds, suggesting their potential use in treating inflammatory conditions .

Antibacterial Activity

A study evaluated the antibacterial efficacy of various benzotriazole derivatives against clinical strains of bacteria. The results showed that compounds with bulky hydrophobic groups exhibited potent activity against MRSA and other strains:

CompoundMIC (µg/mL)Activity
1-(Benzenesulfonyl)-5-methyl-1H-benzotriazole12.5 - 25Effective against MRSA
Trifluoromethyl-substituted derivatives12.5 - 25Comparable to nitrofurantoin

Antiparasitic Activity

The antiparasitic activity was assessed through in vitro tests on T. cruzi:

Concentration (µg/mL)Epimastigote Inhibition (%)Trypomastigote Inhibition (%)
2550Not tested
506495

These results indicate that the compound is significantly more effective against trypomastigotes than epimastigotes .

Environmental Impact

Benzotriazoles, including the studied compound, are known for their environmental persistence and potential toxicity to aquatic life. Their ability to disrupt metabolic processes in liver cells has been documented, raising concerns about their ecological impact .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole?

The synthesis typically involves sulfonylation of 5-methyl-1H-benzotriazole using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Reaction Optimization : Control temperature (0–5°C) to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Validation : Confirm purity via melting point analysis and HPLC .
    Note: While direct literature on this compound is limited, analogous sulfonylation protocols for benzotriazole derivatives are well-documented .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve molecular geometry and confirm sulfonyl group orientation. If crystals are unavailable, compare with SC-XRD data from structurally similar compounds (e.g., 1-benzyl-5-methyl derivatives) .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for benzenesulfonyl) and methyl groups (δ 2.3–2.6 ppm).
    • FTIR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental data .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Wear nitrile gloves and goggles due to potential skin/eye irritation (based on MSDS for analogous benzotriazoles) .
  • Waste Disposal : Neutralize acidic byproducts before disposal.
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or reactivity data for this compound?

  • Step 1 : Verify experimental conditions (e.g., solvent polarity, temperature) that may alter tautomeric equilibria in benzotriazole systems.
  • Step 2 : Cross-validate using complementary techniques (e.g., SC-XRD for structural ambiguity, LC-MS for purity checks) .
  • Step 3 : Employ factorial design to isolate variables (e.g., pH, catalyst loading) affecting reactivity discrepancies .

Q. What computational strategies are effective for studying reaction mechanisms involving this compound?

  • Reaction Pathway Mapping : Use quantum mechanical calculations (e.g., Gaussian, ORCA) to model sulfonylation transition states and energy barriers.
  • Solvent Effects : Apply COSMO-RS to simulate solvent interactions and predict regioselectivity .
  • Machine Learning : Train models on existing benzotriazole reaction datasets to forecast optimal conditions for novel derivatizations .

Q. How can experimental design improve the yield of multi-step derivatizations (e.g., introducing functional groups to the benzotriazole core)?

  • Design of Experiments (DoE) : Use a central composite design to optimize variables (e.g., stoichiometry, reaction time).
  • Response Surface Methodology (RSM) : Identify interactions between parameters (e.g., temperature and catalyst type) to maximize yield .
  • High-Throughput Screening : Automate parallel reactions to rapidly test conditions (e.g., solvent/base combinations) .

Q. What strategies address challenges in crystallizing this compound for SC-XRD analysis?

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
  • Temperature Gradients : Use a thermal cycler to vary crystallization rates.
  • Additive Engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation .

Q. How can researchers validate the compound’s stability under varying experimental conditions?

  • Accelerated Stability Studies : Expose the compound to stressors (UV light, humidity) and monitor degradation via TLC or HPLC.
  • Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf life.
  • Microscopy : Use SEM/EDS to detect morphological changes in solid-state samples .

Methodological Considerations

  • Data Reproducibility : Document all synthetic steps in triplicate and share raw spectral data in open-access repositories.
  • Interdisciplinary Integration : Combine synthetic chemistry with computational tools (e.g., COMSOL Multiphysics for reaction simulation) to enhance mechanistic insights .

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